molecular formula C10H12F3NO B2519754 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 683221-00-3

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2519754
CAS No.: 683221-00-3
M. Wt: 219.207
InChI Key: AITWXNLDCLFQPJ-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group.

Biochemical Analysis

Biochemical Properties

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming strong hydrogen bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the amino group in the compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds with specific amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s activity and function can be modulated by its localization within different subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions[][4].

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates[][4].

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders[][4].

Industry:

    Agrochemicals: Used in the synthesis of agrochemical compounds.

    Materials Science: Incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation[][4].

Mechanism of Action

The mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWXNLDCLFQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With ice cooling and under argon, 10.9 ml (10.94 mmol) of borane-tetrahydrofuran complex (1M in THF) were introduced. Then 850 mg (3.65 mmol) of 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid were added. After 5 minutes, the cooling bath was removed and the mixture was stirred at RT overnight and for 4 h at reflux. After cooling to RT, pieces of ice were added until the evolution of gas came to an end. The mixture was rendered alkaline with 1M aqueous sodium hydroxide solution, diluted with water to a volume of approximately 150 ml, and extracted three times with dichloromethane. The combined organic phases were dried over sodium sulphate, filtered and freed from the solvent on a rotary evaporator. Drying in an HV gave 744 mg (85% of theory) of the title compound in 92% purity.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two

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